molecular formula C32H40NNaO8 B11928024 Fenretinide glucuronide monosodium salt

Fenretinide glucuronide monosodium salt

Cat. No.: B11928024
M. Wt: 589.7 g/mol
InChI Key: SASCRNMSPJBDPA-MIBKJGKNSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of fenretinide glucuronide monosodium salt involves the glucuronidation of fenretinide. This process typically includes the reaction of fenretinide with glucuronic acid in the presence of a catalyst under controlled conditions. Industrial production methods may involve the use of advanced techniques such as nano-micellar formulations to enhance bioavailability and stability .

Chemical Reactions Analysis

Fenretinide glucuronide monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Fenretinide glucuronide monosodium salt is unique compared to other similar compounds due to its enhanced bioavailability and stability. Similar compounds include:

This compound stands out due to its ability to induce apoptosis through multiple pathways and its potential for use in advanced drug formulations .

Properties

Molecular Formula

C32H40NNaO8

Molecular Weight

589.7 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1

InChI Key

SASCRNMSPJBDPA-MIBKJGKNSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+]

Origin of Product

United States

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